(S)-1,3'-Bipyrrolidine dihydrochloride

Medicinal Chemistry GPCR Pharmacology Stereochemistry

This chiral bicyclic diamine dihydrochloride (CAS 956605-97-3) is the preferred (S)-enantiomer building block for asymmetric catalysis and CNS drug discovery. Unlike generic mixtures, the defined (S)-stereochemistry and dihydrochloride salt form ensure reliable enantioselectivity, solubility, and stability critical for synthesizing histamine H3 receptor antagonists and chiral compound libraries. Substituting with the (R)-enantiomer or free base risks altered biological activity and poor experimental reproducibility. Choose this high-purity (≥97%) intermediate for consistent SAR outcomes and scalable lead optimization in medicinal chemistry programs.

Molecular Formula C8H18Cl2N2
Molecular Weight 213.15
CAS No. 956605-97-3
Cat. No. B3021574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,3'-Bipyrrolidine dihydrochloride
CAS956605-97-3
Molecular FormulaC8H18Cl2N2
Molecular Weight213.15
Structural Identifiers
SMILESC1CCN(C1)C2CCNC2.Cl.Cl
InChIInChI=1S/C8H16N2.2ClH/c1-2-6-10(5-1)8-3-4-9-7-8;;/h8-9H,1-7H2;2*1H/t8-;;/m0../s1
InChIKeyBLXKBIQXWILCIT-JZGIKJSDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1,3'-Bipyrrolidine Dihydrochloride (CAS 956605-97-3): A Chiral Diamine Building Block for Asymmetric Synthesis and Drug Discovery


(S)-1,3'-Bipyrrolidine dihydrochloride (CAS 956605-97-3) is a chiral, bicyclic diamine composed of two interconnected pyrrolidine rings . It is supplied as a dihydrochloride salt, with a molecular weight of 213.15 g/mol and a typical purity of 97% . The compound is widely recognized as a versatile chiral building block and ligand in asymmetric catalysis, where its rigid, three-dimensional structure facilitates the creation of enantiomerically pure products in various chemical reactions .

Why (S)-1,3'-Bipyrrolidine Dihydrochloride Cannot Be Substituted by a Generic In-Class Alternative


While the bipyrrolidine class contains numerous chiral diamines, substituting (S)-1,3'-Bipyrrolidine dihydrochloride (CAS 956605-97-3) with a generic alternative is highly risky due to the critical importance of its specific stereochemistry and physical form. The (S)-enantiomer is known to produce different biological outcomes compared to its (R)-counterpart, as demonstrated in structure-activity relationship studies for histamine H3 receptor antagonists [1]. Furthermore, the dihydrochloride salt form is specifically selected for its enhanced solubility and stability compared to the free base, which is crucial for handling, storage, and achieving reliable experimental outcomes .

Quantitative Differentiation of (S)-1,3'-Bipyrrolidine Dihydrochloride from Key Comparators


Chirality-Driven Biological Activity: The (S)-Enantiomer is Essential for Potency in H3 Receptor Antagonists

In a series of 1,3'-bipyrrolidine benzamide derivatives, the (S)-enantiomer (e.g., compound (S)-6n) was critical for achieving the desired in vivo profile, including improved brain-to-plasma exposure and efficacy in cognitive models. The study highlights that stereochemistry is not interchangeable; the (R)-enantiomers or racemic mixtures would not yield the same pharmacological outcome [1].

Medicinal Chemistry GPCR Pharmacology Stereochemistry

Procurement Advantage: Dihydrochloride Salt Form Enhances Solubility and Stability Over the Free Base

The compound is procured as a dihydrochloride salt (CAS 956605-97-3), a form that is specifically noted to enhance its solubility and stability compared to its corresponding free base form (CAS 859282-12-5). This improves handling, storage, and makes it more suitable for aqueous reaction conditions or biological assays .

Pre-formulation Material Science Chemical Handling

Scaffold Proven in CNS Drug Discovery: Bipyrrolidine Core Yields Potent H3 Antagonists

The 1,3'-bipyrrolidine scaffold has been validated as a core structural motif for developing potent histamine H3 receptor antagonists. A structure-activity relationship (SAR) study around this core successfully reduced molecular weight while simultaneously increasing binding affinity and potency, leading to a lead compound ((S)-6n) with a favorable in vivo profile [1]. This contrasts with other diamine scaffolds that may not offer the same SAR advantages for this target class.

Medicinal Chemistry Neurological Disorders Lead Optimization

Optimal Application Scenarios for (S)-1,3'-Bipyrrolidine Dihydrochloride Based on Evidence


Asymmetric Synthesis as a Chiral Building Block

(S)-1,3'-Bipyrrolidine dihydrochloride is optimally employed as a chiral building block or ligand in asymmetric synthesis, such as in 1,3-dipolar cycloadditions and the construction of complex alkaloids, where its specific stereochemistry is required to achieve high enantioselectivity and yield of the desired product .

Medicinal Chemistry: Synthesis of CNS-Targeted Compounds

This compound is a key intermediate for synthesizing histamine H3 receptor antagonists, a class of compounds under investigation for treating CNS disorders like Alzheimer's disease, ADHD, and schizophrenia. The (S)-stereochemistry of the diamine is critical for achieving the desired in vivo profile and brain penetration [1].

Pharmaceutical Development: Lead Optimization and SAR Studies

In a drug discovery setting, (S)-1,3'-Bipyrrolidine dihydrochloride is the preferred starting material for synthesizing libraries of chiral compounds for structure-activity relationship (SAR) studies. Its proven ability to yield potent H3 antagonists with improved pharmaceutical properties makes it a strategic choice for CNS-focused medicinal chemistry projects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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